molecular formula C16H19NO5 B4318435 ethyl 5-methoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1H-indole-3-carboxylate

ethyl 5-methoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1H-indole-3-carboxylate

Cat. No.: B4318435
M. Wt: 305.32 g/mol
InChI Key: RBMYAYHRHRPINZ-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry. This particular compound features a methoxy group at the 5-position, a methoxy-oxoethyl group at the 1-position, and an ethyl ester at the 3-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by functionalization at specific positions.

    Indole Core Synthesis: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Functionalization: The methoxy group can be introduced at the 5-position through electrophilic aromatic substitution using methanol and a suitable catalyst.

    Esterification: The carboxylate group at the 3-position can be esterified using ethanol and an acid catalyst.

    Methoxy-oxoethyl Group Introduction: The methoxy-oxoethyl group at the 1-position can be introduced through alkylation using a suitable alkylating agent like methoxyacetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the methoxy-oxoethyl moiety can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include alcohols.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-methoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1H-indole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a

Properties

IUPAC Name

ethyl 5-methoxy-1-(2-methoxy-2-oxoethyl)-2-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c1-5-22-16(19)15-10(2)17(9-14(18)21-4)13-7-6-11(20-3)8-12(13)15/h6-8H,5,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMYAYHRHRPINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 5-methoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1H-indole-3-carboxylate
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ethyl 5-methoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1H-indole-3-carboxylate
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ethyl 5-methoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1H-indole-3-carboxylate
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ethyl 5-methoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1H-indole-3-carboxylate
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ethyl 5-methoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1H-indole-3-carboxylate

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